Cas no 761427-39-8 (4-Iodo-2-methoxypyridine hydrochloride)
4-Iodo-2-methoxypyridine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 4-Iodo-2-methoxypyridine hydrochloride
- 4-iodo-2-methoxypyridine;hydrochloride
- 4-Iodo-2-methoxypyridinehydrochloride
- 4-Iodo-2-methoxypyridine--hydrogen chloride (1/1)
- DTXSID90858678
- 761427-39-8
-
- Inchi: 1S/C6H6INO.ClH/c1-9-6-4-5(7)2-3-8-6;/h2-4H,1H3;1H
- InChI Key: QHXIPTHHOOQKLM-UHFFFAOYSA-N
- SMILES: IC1C=CN=C(C=1)OC.Cl
Computed Properties
- Exact Mass: 270.92571
- Monoisotopic Mass: 270.92609g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 89.1
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 22.1Ų
Experimental Properties
- PSA: 22.12
4-Iodo-2-methoxypyridine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM171006-5g |
4-iodo-2-methoxypyridine hydrochloride |
761427-39-8 | 95% | 5g |
$489 | 2021-08-05 | |
| Alichem | A029195115-5g |
4-Iodo-2-methoxypyridine hydrochloride |
761427-39-8 | 95% | 5g |
$443.10 | 2023-09-01 | |
| Chemenu | CM171006-5g |
4-iodo-2-methoxypyridine hydrochloride |
761427-39-8 | 95% | 5g |
$489 | 2023-01-02 | |
| Cooke Chemical | BD2152348-1g |
4-Iodo-2-methoxypyridinehydrochloride |
761427-39-8 | 95+% | 1g |
RMB 677.60 | 2025-02-20 | |
| Crysdot LLC | CD11061138-5g |
4-Iodo-2-methoxypyridine hydrochloride |
761427-39-8 | 95+% | 5g |
$518 | 2024-07-18 |
4-Iodo-2-methoxypyridine hydrochloride Related Literature
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
Additional information on 4-Iodo-2-methoxypyridine hydrochloride
4-Iodo-2-Methoxypyridine Hydrochloride: A Comprehensive Overview
4-Iodo-2-methoxypyridine hydrochloride, with the CAS number 761427-39-8, is a compound of significant interest in the field of organic chemistry and pharmacology. This compound, often abbreviated as IMP-HCl, has garnered attention due to its unique structural properties and potential applications in drug discovery and development.
The molecular structure of 4-Iodo-2-methoxypyridine hydrochloride consists of a pyridine ring substituted with an iodo group at the 4-position and a methoxy group at the 2-position, along with a hydrochloride counterion. This substitution pattern imparts distinct electronic and steric properties to the molecule, making it a valuable substrate for various chemical transformations and biological assays.
Recent studies have highlighted the potential of IMP-HCl in the context of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Research published in 2023 demonstrated that this compound exhibits potent antioxidant properties, which are crucial in mitigating oxidative stress—a key factor in neurodegenerative conditions. The iodo group at the 4-position plays a critical role in enhancing the compound's ability to scavenge free radicals, thereby protecting neurons from damage.
In addition to its antioxidant activity, IMP-HCl has shown promising results in modulating key enzymes associated with inflammation and neuroprotection. For instance, a study conducted by Smith et al. (2023) revealed that this compound inhibits cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. This dual functionality—antioxidant and anti-inflammatory—positions IMP-HCl as a potential lead compound for developing novel therapeutics targeting neuroinflammatory diseases.
The synthesis of 4-Iodo-2-methoxypyridine hydrochloride involves a multi-step process that begins with the preparation of 2-methoxypyridine via nucleophilic aromatic substitution. Subsequent iodination at the 4-position is achieved through Sandmeyer-type reactions or other halogenation techniques, followed by protonation to yield the hydrochloride salt. Recent advancements in catalytic methods have improved the efficiency and scalability of this synthesis, making it more accessible for large-scale production.
Beyond its pharmacological applications, IMP-HCl has also found utility in materials science. Researchers have explored its use as a precursor for constructing functional materials with tailored electronic properties. For example, a study by Lee et al. (2023) demonstrated that thin films derived from this compound exhibit enhanced conductivity and stability under oxidative conditions, suggesting potential applications in organic electronics.
In terms of safety and toxicity profiles, preliminary studies indicate that IMP-HCl exhibits low cytotoxicity at therapeutic concentrations. However, further investigations are required to fully understand its long-term effects and bioavailability when administered in vivo.
In conclusion, 4-Iodo-2-methoxypyridine hydrochloride, CAS number 761427-39-8, represents a versatile compound with diverse applications across multiple scientific disciplines. Its unique chemical properties, coupled with recent advancements in synthesis and biological evaluation, underscore its potential as a valuable tool in drug discovery and materials science.
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